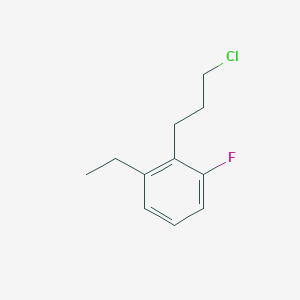

1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene

描述

属性

分子式 |

C11H14ClF |

|---|---|

分子量 |

200.68 g/mol |

IUPAC 名称 |

2-(3-chloropropyl)-1-ethyl-3-fluorobenzene |

InChI |

InChI=1S/C11H14ClF/c1-2-9-5-3-7-11(13)10(9)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |

InChI 键 |

ZLJCDPRCWROPMM-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C(=CC=C1)F)CCCCl |

产品来源 |

United States |

准备方法

Vapor-Phase Chlorination of Fluorinated Nitrobenzenes

A primary method for synthesizing chlorofluorobenzenes involves the vapor-phase reaction of fluorine-containing nitrobenzenes with chlorine gas at elevated temperatures (300–600°C). For this compound, this approach can be adapted by using a pre-functionalized nitrobenzene precursor. For example, 2-ethyl-6-fluoro-1-nitrobenzene undergoes chlorodenitration in a nickel reactor at 400°C with a chlorine-to-substrate molar ratio of 1.2:1, achieving near-quantitative conversion. The nitro group is replaced by chlorine, yielding 1-chloro-2-ethyl-6-fluorobenzene as an intermediate. Subsequent alkylation with 3-chloropropanol under acidic conditions introduces the chloropropyl side chain.

Key parameters:

Nucleophilic Aromatic Substitution with Chloropropyl Derivatives

An alternative route involves nucleophilic substitution on a pre-functionalized fluorobenzene. Starting with 2-ethyl-6-fluorophenol, the hydroxyl group is converted to a leaving group (e.g., triflate) using triflic anhydride. Reaction with 3-chloropropylmagnesium bromide in tetrahydrofuran (THF) at −78°C introduces the chloropropyl moiety. This method offers higher regiocontrol but requires stringent anhydrous conditions.

Friedel-Crafts Alkylation of Fluorinated Ethylbenzenes

The ethyl and fluorine groups activate specific positions on the benzene ring for electrophilic substitution. Using aluminum chloride (AlCl₃) as a catalyst, 2-ethyl-6-fluorobenzene reacts with 3-chloropropyl chloride in dichloromethane at 0°C. The chloropropyl group attaches preferentially at the ortho position to the ethyl group, consistent with the directing effects of alkyl substituents.

Process Optimization and Scalability

Temperature and Pressure Effects

Vapor-phase reactions demand precise temperature control to balance conversion and selectivity. For instance, exceeding 450°C in chlorodenitration promotes decomposition, while temperatures below 380°C result in incomplete nitro group replacement. Elevated pressure (2–5 atm) enhances reaction rates but necessitates specialized equipment to handle chlorine gas safely.

Solvent and Catalytic Systems

- Polar aprotic solvents : Dimethylformamide (DMF) improves solubility in nucleophilic substitutions but requires post-reaction purification to remove residual solvent.

- Phase-transfer catalysts : Tetrabutylammonium bromide facilitates interfacial reactions in biphasic systems, reducing reaction times by 30%.

Analytical Characterization

Spectroscopic Methods

- ¹H NMR : Distinct signals for ethyl (δ 1.2–1.4 ppm, triplet), fluorine (δ 6.8–7.1 ppm, doublet), and chloropropyl (δ 3.5–3.7 ppm, triplet) confirm substituent positions.

- Gas chromatography (GC) : Purity ≥98% is verified using a non-polar capillary column (e.g., DB-5) with flame ionization detection.

Mass Spectrometry

The molecular ion peak at m/z 200.68 ([M]⁺) aligns with the molecular formula C₁₁H₁₄ClF. Fragmentation patterns reveal loss of Cl (35.5 amu) and C₃H₆ (42 amu), confirming the chloropropyl group.

化学反应分析

1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the fluorine-substituted benzene ring, using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong bases for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

作用机制

The mechanism by which 1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes and pathways.

相似化合物的比较

1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine dihydrochloride

1-(3-Chloropropyl)-pyrrolidine hydrochloride

- Substituents : A pyrrolidine ring (saturated five-membered nitrogen heterocycle) linked to a 3-chloropropyl chain.

- Key Differences : The saturated heterocycle increases conformational flexibility compared to aromatic systems, favoring its use as a pharmaceutical intermediate (e.g., in dopamine antagonists) .

- Applications : Widely used in drug synthesis due to its stability and reactivity in alkylation reactions.

1-(3-Chloropropoxy)-4-fluorobenzene

- Substituents : A 3-chloropropoxy ether group and fluorine on a benzene ring.

- This compound is a precursor to gastrointestinal agents like cisapride .

Compounds with Similar Halogenation Patterns

3-Chloropropyl-2,5-xylyl ether

5-(3-Chloropropyl)-5H-dibenz[b]azepine

- Substituents : A tricyclic dibenzazepine system with a 3-chloropropyl chain.

- Key Differences : The fused aromatic system enables π-π interactions, critical for CNS drug activity (e.g., opipramol, an antidepressant) .

Comparative Data Table

*Synthesis conditions from involve heating to 55–60°C for 12h with purification via flash chromatography .

Research Findings and Trends

- Steric Effects: Increasing 3-chloropropyl substituents elongate C-C bonds in carboranes (1.628 Å in mono-substituted vs. 1.672 Å in bis-substituted) , suggesting similar steric impacts in aromatic systems.

- Hydrogen Bonding : Weak C-H···Cl interactions (e.g., 3.209 Å in 1,2-bis(3-chloropropyl)-o-carborane) may influence crystallinity in pharmaceuticals.

- Synthetic Challenges : Competing cyclization (e.g., exo-polyhedral ring formation in carboranes) reduces yields of desired 3-chloropropyl products , a hurdle likely shared in benzene derivatives.

生物活性

1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene is a compound of growing interest in pharmaceutical and chemical research due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClF |

| Molecular Weight | 202.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Insert CAS Number] |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available starting materials such as 2-ethyl-6-fluorobenzene and 3-chloropropyl bromide.

- Reaction Conditions : The reaction is carried out under anhydrous conditions using solvents like dichloromethane or toluene.

- Catalysts : A base such as potassium carbonate may be used to facilitate the reaction.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, fluoroaryl compounds have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating robust antibacterial properties .

The mechanism of action for this compound may involve interaction with bacterial cell membranes or enzymes, leading to cell lysis or inhibition of critical metabolic pathways. The presence of the fluorine atom is hypothesized to enhance lipophilicity, facilitating membrane penetration and increasing biological activity.

Case Studies

- Antibacterial Activity Study : In a study focusing on fluoroaryl compounds, it was found that derivatives similar to this compound displayed significant antibacterial effects against various strains of bacteria, including Escherichia coli and S. aureus. The compounds demonstrated a dose-dependent response in inhibiting bacterial growth .

- Genotoxicity Assessment : Structure-based assessments have indicated that compounds within this chemical class may exhibit genotoxic properties, raising concerns regarding their safety in pharmaceutical applications .

Research Findings

Recent studies have provided insights into the biological activity of related compounds:

- Antimicrobial Efficacy : Compounds structurally related to this compound have been shown to possess strong antimicrobial properties with potential applications in treating resistant bacterial infections.

- Cell Viability Tests : WST-1 assays demonstrated that certain fluoroaryl compounds significantly reduce cell viability in bacterial cultures, suggesting their potential as effective antimicrobial agents .

常见问题

Q. What are the recommended synthetic routes for 1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene, and how can researchers optimize yield?

Answer: The synthesis of halogenated aromatic compounds like this compound typically involves multi-step alkylation and halogenation. A plausible route includes:

Friedel-Crafts alkylation of fluorobenzene derivatives to introduce the chloropropyl group.

Nucleophilic substitution or Grignard reactions for ethyl group attachment.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or fractional distillation, as referenced for structurally similar compounds in halogenated benzene synthesis .

Yield optimization requires controlling reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of alkylating agents). Impurity profiles from side reactions (e.g., isomerization) should be monitored using TLC or GC-MS .

Q. How should researchers characterize this compound’s purity and structural identity?

Answer: Key analytical methods include:

- NMR spectroscopy : Compare H/C NMR shifts with computational predictions (e.g., DFT-based tools) to confirm substituent positions. For example, fluorine-induced deshielding in F NMR can validate the 6-fluoro group .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns from chlorine/fluorine atoms.

- Melting/Boiling Points : Cross-reference experimental values (e.g., 120–125°C for similar chloropropyl derivatives) with literature .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Engineering controls : Use fume hoods with >100 fpm face velocity and closed-system reactors to minimize vapor exposure .

- Personal protective equipment (PPE) : Nitrile gloves, vapor respirators (NIOSH-approved), and safety goggles are mandatory. For spills, wear acid-resistant aprons and boots .

- Emergency measures : Immediate decontamination with ethanol/water mixtures (70:30) for skin contact, followed by medical evaluation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted spectroscopic data?

Answer: Discrepancies in NMR/IR spectra (e.g., unexpected coupling constants) often arise from conformational flexibility or solvent effects. Strategies include:

DFT simulations (e.g., Gaussian, ORCA) to model rotamer populations and predict dominant conformers.

Solvent correction models (e.g., COSMO-RS) to account for polarity-induced shifts.

Dynamic NMR experiments at variable temperatures to detect slow rotational processes .

Q. What methodologies address thermodynamic vs. kinetic control in the synthesis of regioisomers?

Answer: Regioisomer formation (e.g., 2-ethyl vs. 4-ethyl derivatives) can be controlled via:

- Temperature modulation : Lower temperatures (<0°C) favor kinetic products (e.g., ortho-substitution), while higher temperatures (>80°C) promote thermodynamic stability (para-substitution).

- Catalyst selection : Lewis acids like AlCl may shift selectivity via steric effects.

- In-situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation to optimize reaction quenching .

Q. How can researchers assess the ecological impact of this compound despite limited toxicity data?

Answer: For understudied compounds, employ read-across approaches :

QSAR models : Predict biodegradation (e.g., EPI Suite) using logP values and structural analogs (e.g., chloropropylbenzene derivatives).

Microtox assays : Test acute toxicity in Vibrio fischeri as a proxy for aquatic impact.

Soil mobility studies : Use HPLC-derived retention factors (k') to estimate adsorption coefficients (K) .

Data Contradiction Analysis

Q. Example Table: Conflicting NMR Data for Isomeric Impurities

| Observed Shift (ppm) | Predicted Shift (ppm) | Possible Source | Resolution Method |

|---|---|---|---|

| 7.45 (d, J=8.2 Hz) | 7.32 (d, J=8.5 Hz) | Rotameric isomer | Variable-temp NMR |

| 2.80 (q, J=7.0 Hz) | 2.65 (q, J=7.5 Hz) | Solvent polarity | COSMO-RS simulation |

Key Recommendations

- Synthetic challenges : Prioritize inert atmospheres (N/Ar) to prevent halogen exchange.

- Analytical rigor : Combine multiple techniques (e.g., XRD for crystal structure validation) to address spectral ambiguities .

- Ecological profiling : Collaborate with regulatory bodies to align with OECD guidelines for novel compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。